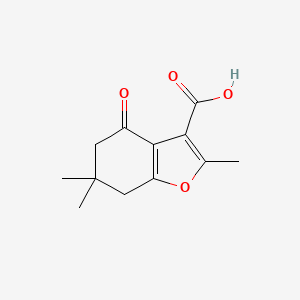
2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid” is an organic compound . It has a molecular weight of 222.24 . The compound is a solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves the reaction of resorcinol with a methanol solution of potassium hydroxide under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate . This is then cyclized with ethyl bromopyruvate under alkaline conditions, and then acidified to obtain the compound .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, where one of the carbon atoms is replaced by an oxygen atom . The InChI code for this compound is 1S/C12H14O4/c1-6-9-7 (13)4-12 (2,3)5-8 (9)16-10 (6)11 (14)15/h4-5H2,1-3H3, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 222.24 . The InChI code for this compound is 1S/C12H14O4/c1-6-9-7 (13)4-12 (2,3)5-8 (9)16-10 (6)11 (14)15/h4-5H2,1-3H3, (H,14,15) .Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
Research by Sagaama et al. (2020) on derivatives of benzofuran-carboxylic acids, including molecular docking studies, structural optimization, and spectroscopic properties, has shown the importance of these compounds in understanding their reactivity and biological activities. The study found that these acids exhibit inhibitor effects against cancer and microbial diseases through molecular docking analysis, highlighting their potential therapeutic applications. The analysis of weak intermolecular interactions and nonlinear optical properties further suggests these compounds' utility in designing materials with specific electronic and optical characteristics (Sagaama et al., 2020).
Supramolecular Structures
Koner and Goldberg (2009) investigated the supramolecular interactions of 1-benzofuran-2,3-dicarboxylic acid, revealing its capability to form complex structures with various metal ions. These findings are significant for the development of new materials and catalysts, showcasing the versatility of benzofuran-carboxylic acids in forming diverse coordination complexes with potential applications in organometallic chemistry and material science (Koner & Goldberg, 2009).
Synthetic Applications
A study by Brimble et al. (1989) on the synthesis of the cis-3a,8b-dihydrofuro[3,2-b]benzofuran-2(3H)-one ring system highlights the synthetic potential of benzofuran derivatives. This work provides insights into the methodologies for constructing complex heterocyclic systems, which are valuable in the synthesis of natural products and pharmaceuticals (Brimble et al., 1989).
Photophysical Properties
Sivakumar et al. (2011) explored lanthanide-based coordination polymers assembled from derivatives of benzofuran-carboxylic acids, focusing on their synthesis, crystal structures, and photophysical properties. These compounds demonstrate significant potential in materials science, particularly in the development of luminescent materials with applications ranging from sensors to light-emitting devices (Sivakumar et al., 2011).
Eigenschaften
IUPAC Name |
2,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-6-9(11(14)15)10-7(13)4-12(2,3)5-8(10)16-6/h4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUBGUZEGNBNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CC(CC2=O)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

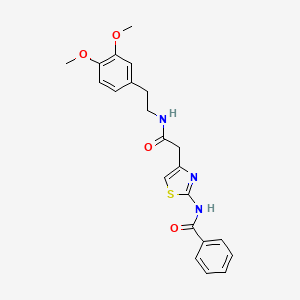
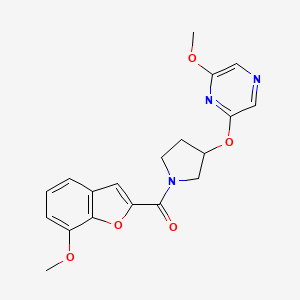
![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)
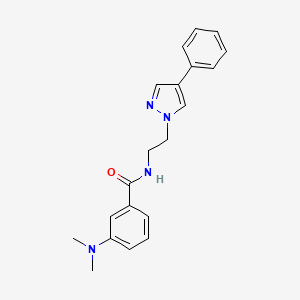

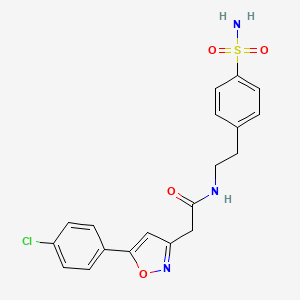
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2576760.png)
![3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2576762.png)

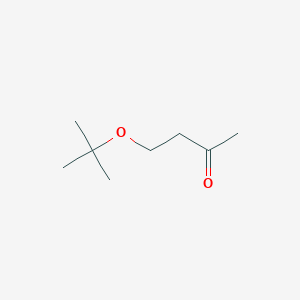
![N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2576766.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2576767.png)
![N-(3-(dimethylamino)propyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2576769.png)
